1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane
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Description
1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane, also known as CTDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic routes and methodologies for compounds structurally related to "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane." For instance, a study by Pippel et al. (2010) detailed the synthesis of a histamine H(3) receptor antagonist, demonstrating complex synthetic strategies that could potentially be applicable to the synthesis of the target compound. The approach involved manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, highlighting innovative techniques in organic synthesis (Pippel et al., 2010).
Biological Applications and Screening
Bhat et al. (2014) synthesized a series of novel derivatives of benzodiazepines for antimicrobial, analgesic, and anti-inflammatory screening. Although not directly mentioning "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane," this research illustrates how structurally similar compounds can be explored for various biological activities, suggesting potential areas of application for the compound (Bhat et al., 2014).
Advanced Materials and Catalysis
In another realm of application, Pérez et al. (2002) discussed the synthesis and structure of the first ruthenated benzodiazepines, which could inspire research into the coordination chemistry of "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane" with transition metals. Such studies could pave the way for new materials or catalysts with unique properties (Pérez et al., 2002).
Mechanistic Insights and Reaction Pathways
Munro and Sharp (1980) provided insights into the electrocyclisation of α-(2-alkenylthienyl)diazoalkanes, leading to thieno[1,2]diazepines. This research might offer valuable mechanistic insights relevant to understanding the chemical behavior and potential synthetic applications of "1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane" (Munro & Sharp, 1980).
properties
IUPAC Name |
1-cyclobutyl-4-thiophen-2-ylsulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c16-19(17,13-6-2-11-18-13)15-8-3-7-14(9-10-15)12-4-1-5-12/h2,6,11-12H,1,3-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHSBSPVAVRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane |
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